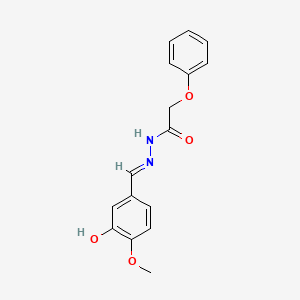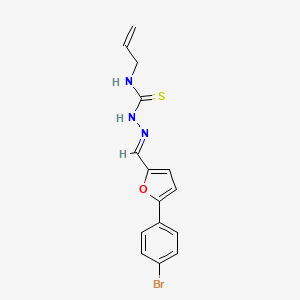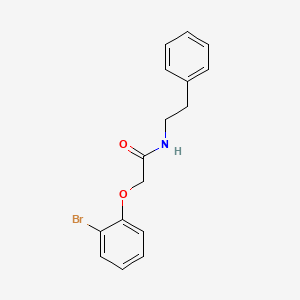
N'-(3-hydroxy-4-methoxybenzylidene)-2-phenoxyacetohydrazide
説明
Synthesis Analysis
The synthesis of hydrazide compounds typically involves the reaction of carbohydrazides with aldehydes or ketones to form hydrazone derivatives. A similar compound, N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, was synthesized with an acid-catalyzed reaction of carbohydrazide and methoxybenzaldehyde in ethanol under reflux, indicating a method that might be applicable for our compound of interest (Alotaibi et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of similar compounds revealed configurations stabilized by hydrogen bonds and crystal structures confirmed via X-ray diffraction. For example, the crystal structure of N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide provides insights into the potential geometric and electronic structure characteristics of our target compound (Zhu & Qiu, 2011).
Chemical Reactions and Properties
Hydrazone compounds participate in various chemical reactions, including condensation, cyclization, and coordination with metal ions to form complexes. The formation of complexes with dioxomolybdenum(VI) from similar hydrazone ligands exemplifies the chemical reactivity and potential for forming metal complexes (Gao, 2011).
Physical Properties Analysis
Physical properties of such compounds, including solubility, melting points, and crystallinity, can be deduced from similar synthesized hydrazones. The physical form, color, and solubility in various solvents are critical for their application in chemical synthesis and potential pharmaceutical applications.
Chemical Properties Analysis
Chemical properties, such as reactivity towards various functional groups, stability under different conditions, and the ability to form coordination compounds, are vital. The study on oxidovanadium(V) and dioxidomolybdenum(VI) complexes derived from a similar hydrazone demonstrates the ligand's ability to coordinate with metals, affecting its chemical properties and potential applications (Sang et al., 2020).
科学的研究の応用
Biological Activities and Interaction with DNA
Schiff base compounds related to N'-(3-hydroxy-4-methoxybenzylidene)-2-phenoxyacetohydrazide have demonstrated remarkable biological activities. These include antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. Notably, their interaction with Salmon sperm DNA through an intercalation mode of interaction has been observed. This suggests potential applications in understanding DNA binding and genetic regulation (Sirajuddin et al., 2013).
Antimicrobial Activity
Oxidovanadium(V) and dioxidomolybdenum(VI) complexes derived from similar compounds have shown good antimicrobial activity. This indicates potential applications in developing new antimicrobial agents, which is significant in the context of increasing antibiotic resistance (Sang et al., 2020).
Xanthine Oxidase Inhibitory Activity
Hydrazones similar to N'-(3-hydroxy-4-methoxybenzylidene)-2-phenoxyacetohydrazide have been prepared and characterized, with some showing strong xanthine oxidase inhibitory activities. This suggests potential applications in treating diseases like gout or hyperuricemia (Han et al., 2022).
Antioxidant Activity
Schiff bases and their tautomers, related to the compound , have shown significant antioxidant activity. This points to potential applications in oxidative stress-related diseases and in understanding the mechanisms of antioxidant action (Ardjani & Mekelleche, 2017).
Anticancer Applications
A related zinc phthalocyanine compound with Schiff base derivatives demonstrated high singlet oxygen quantum yield, suggesting potential for use in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Corrosion Inhibition
A derivative of the compound was evaluated as a corrosion inhibitor for carbon steel in hydrochloric acid solution, revealing effective inhibition. This highlights potential applications in material science, particularly in corrosion protection (Cong et al., 2015).
Safety and Hazards
特性
IUPAC Name |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-15-8-7-12(9-14(15)19)10-17-18-16(20)11-22-13-5-3-2-4-6-13/h2-10,19H,11H2,1H3,(H,18,20)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIFTBJXXPXWHA-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)COC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(5-phenylisoxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5577301.png)
![N-(2-ethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5577303.png)
![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5577312.png)
![3-cyclobutyl-5-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B5577313.png)

![(3aS*,6aS*)-2-allyl-5-(4-methylphthalazin-1-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5577325.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5577326.png)
![3-({4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5577337.png)
![N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-4-amine](/img/structure/B5577342.png)
![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5577362.png)
![1-(cyclobutylcarbonyl)-4-[(2-phenyl-1H-imidazol-1-yl)acetyl]-1,4-diazepane](/img/structure/B5577372.png)
![N,N-dimethyl-1-[4-methyl-5-(1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5577375.png)